Tert-butyl 2-(3-aminooxan-3-yl)acetate Tert-butyl 2-(3-aminooxan-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1889428-10-7
VCID: VC4541254
InChI: InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-8,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)CC1(CCCOC1)N
Molecular Formula: C11H21NO3
Molecular Weight: 215.293

Tert-butyl 2-(3-aminooxan-3-yl)acetate

CAS No.: 1889428-10-7

Cat. No.: VC4541254

Molecular Formula: C11H21NO3

Molecular Weight: 215.293

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(3-aminooxan-3-yl)acetate - 1889428-10-7

Specification

CAS No. 1889428-10-7
Molecular Formula C11H21NO3
Molecular Weight 215.293
IUPAC Name tert-butyl 2-(3-aminooxan-3-yl)acetate
Standard InChI InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-8,12H2,1-3H3
Standard InChI Key GXEJKRDRUUKWCC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC1(CCCOC1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a six-membered oxane (tetrahydropyran) ring with a 3-amino substitution and an acetate ester group linked via a methylene bridge to a tert-butyl group. The IUPAC name, tert-butyl 2-(3-aminooxan-3-yl)acetate, reflects this arrangement. Key structural features include:

  • Oxane ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.

  • Amino group: Positioned at the 3-carbon of the oxane ring, enabling hydrogen bonding and nucleophilic reactivity.

  • tert-Butyl ester: A bulky, electron-donating group that enhances steric hindrance and influences solubility.

The Standard InChI string (InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-7,10H2,1-3H3) codifies this structure, highlighting the connectivity of substituents.

Physicochemical Characteristics

While experimental data on solubility, melting point, and stability are absent, predictions based on structural analogs suggest:

  • LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The amino group’s pKa likely falls between 8.5–9.5, rendering it partially protonated at physiological pH.

  • Thermal stability: The tert-butyl group may confer resistance to thermal degradation up to 150–200°C.

These properties position the compound as a candidate for further derivatization in drug discovery, though empirical validation is lacking.

Synthesis and Manufacturing

Hypothetical Synthesis Pathways

Route 1: Oxane Ring Formation Followed by Amination

  • Oxane synthesis: Cyclization of a 1,5-diol precursor (e.g., pentane-1,5-diol) under acid catalysis to form oxane.

  • Nitrogen introduction: Nitrene insertion or reductive amination at the 3-position to install the amino group.

  • Esterification: Reaction of the resulting 3-aminooxane with tert-butyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) to form the acetate ester.

Route 2: Convergent Assembly

  • Pre-synthesis of 3-aminooxane: Prepared via Hofmann-Löffler reaction or enzymatic amination.

  • Coupling with tert-butyl acetate: Mitsunobu or Steglich esterification to link the oxane and tert-butyl moieties.

Industrial-scale production would likely employ continuous flow reactors to optimize yield and purity, though scalability remains unverified.

Challenges in Synthesis

  • Regioselectivity: Ensuring exclusive amination at the 3-position of the oxane ring.

  • Steric hindrance: Bulky tert-butyl groups may impede esterification reactions, necessitating high-temperature conditions or specialized catalysts.

  • Purification: Separation of stereoisomers (if present) due to the chiral 3-amino center.

Discontinuation and Availability

Market Status

Tert-butyl 2-(3-aminooxan-3-yl)acetate is listed as discontinued by major suppliers, including VulcanChem. Factors contributing to discontinuation may include:

  • Limited demand: Niche research applications failing to justify continued production.

  • Synthetic complexity: High manufacturing costs relative to commercial viability.

  • Regulatory hurdles: Uncharacterized toxicity profiles complicating safety assessments.

Alternatives and Substitutes

Researchers seeking similar compounds might consider:

  • Tert-butyl 2-(4-aminooxan-4-yl)acetate: A regioisomer with the amino group at the 4-position.

  • Tert-butyl 2-(3-aminopropoxy)acetate: A linear analog replacing the oxane ring with a propoxy chain .

CompoundCAS No.Molecular FormulaMolecular Weight (g/mol)
Tert-butyl 2-(3-aminooxan-3-yl)acetate1889428-10-7C11_{11}H21_{21}NO3_3215.293
Tert-butyl 2-(4-aminooxan-4-yl)acetate1888969-XX-XC11_{11}H21_{21}NO3_3215.293
Tert-butyl 2-(3-aminopropoxy)acetate2352895-13-5C9_9H19_{19}NO3_3189.25

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic reproducibility: Absence of peer-reviewed protocols hinders independent replication.

  • Biological activity: No in vitro or in vivo studies assess antimicrobial, anticancer, or enzymatic effects.

  • Toxicology: Safety data for handling and disposal remain uncharacterized.

Opportunities for Investigation

  • Fragment-based drug discovery: Use as a rigid scaffold in combinatorial libraries.

  • Metabolic profiling: Tracing biotransformation pathways in model organisms.

  • Structure-activity relationships (SAR): Modifying the oxane ring’s substituents to optimize target binding.

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